molecular formula C15H14BrN3O2 B2875857 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 299916-62-4

5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B2875857
CAS No.: 299916-62-4
M. Wt: 348.2
InChI Key: REUIHHUGJSYWNC-UHFFFAOYSA-N
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Description

5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and methoxy groups in the structure enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrimidine derivatives with brominated and methoxylated intermediates under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce production time. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives with potential biological activities .

Scientific Research Applications

5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has been studied for its applications in:

    Chemistry: As a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular pathways.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxymethyl group enhances its solubility and potential for further chemical modifications .

Properties

IUPAC Name

7-bromo-4-methoxy-5-(phenylmethoxymethyl)pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c1-20-15-14-13(17-9-18-15)12(16)7-19(14)10-21-8-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUIHHUGJSYWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1N(C=C2Br)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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